![molecular formula C29H18Cl2N2O4 B2500745 6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one CAS No. 1564281-21-5](/img/structure/B2500745.png)
6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex quinolinone derivatives often involves cyclization reactions. For instance, the synthesis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one was achieved through the cyclization of phenylethylaminophtalides with polyphosphoric acid. This process was characterized by X-ray diffraction and NMR assignments, indicating the importance of structural analysis in confirming the formation of the desired compound . Similarly, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone was synthesized, and its stable forms were isolated. The establishment of their structures was supported by B3LYP geometry, energy, and GIAO/B3LYP NMR calculations, demonstrating the utility of computational methods in conformational analysis .
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is often complex and can exhibit conformational and configurational disorder. For example, in the case of 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, the six-membered heterocyclic ring displayed a conformation that was intermediate between envelope and half-chair forms. This molecule also showed enantiomeric configurations leading to positional disorder . Such structural intricacies are crucial for understanding the chemical behavior and potential reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of quinolinone derivatives can be predicted by theoretical studies, such as those using DFT hybrid methods. Local reactivity descriptors like Fukui functions, local softness, and local electrophilicity were calculated to understand the aromatic demethoxylation process. These theoretical insights are essential for anticipating how such compounds might behave in various chemical reactions, including potential precursor transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are closely related to their molecular structures. The presence of hydrogen bonding and aromatic pi-pi stacking interactions, as observed in the molecules studied, can significantly influence the physical properties such as solubility, melting point, and crystal formation. The N-H...O hydrogen bonds and C-H...O hydrogen bonds contribute to the formation of complex chains of rings, while pi-pi stacking interactions reinforce these structures, affecting the overall chemical stability and reactivity of the compounds .
Scientific Research Applications
Catalysis and Synthesis
Research on quinoline derivatives, similar to 6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one, has demonstrated their utility in catalysis. For example, quinoline compounds have been used in the preparation of pincer-functionalized catalysts, showcasing their potential in synthetic applications, such as ketone reduction processes. These catalysts, derived from quinoline structures, show promise in facilitating various chemical transformations, highlighting the versatility and utility of quinoline derivatives in catalytic processes (Facchetti et al., 2016).
Pharmaceutical Applications
Quinoline derivatives are widely recognized for their pharmaceutical relevance. Their structural complexity and variability allow for a broad range of biological activities, making them valuable scaffolds in drug design. Quinoline-based compounds have been explored for their anticancer, antimalarial, and antifungal properties, among others. Research into these compounds continues to uncover new potential therapeutic applications, underscoring the importance of quinoline derivatives in the development of new medicines (Abad et al., 2021).
Material Science
Quinoline derivatives also find applications in material science, particularly in the development of novel materials with specific optical and electronic properties. These compounds can be engineered to possess unique characteristics suitable for various applications, including sensors, photovoltaics, and light-emitting diodes (LEDs). The versatility of quinoline derivatives in material science highlights their potential in contributing to advancements in technology and industry.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of quinoline derivatives, indicating their usefulness in combating oxidative stress. This property is particularly relevant in the development of compounds that can mitigate oxidative damage in biological systems, leading to potential applications in the prevention and treatment of diseases associated with oxidative stress (Hussein et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Cl2N2O4/c30-19-7-8-21-20(14-19)26(16-4-2-1-3-5-16)27(29(35)33-21)23(34)9-6-17-12-18-13-24-25(37-11-10-36-24)15-22(18)32-28(17)31/h1-9,12-15H,10-11H2,(H,33,35)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRKLHRGSWBQSJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=NC(=C(C=C3C=C2O1)C=CC(=O)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC3=NC(=C(C=C3C=C2O1)/C=C/C(=O)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42961316 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


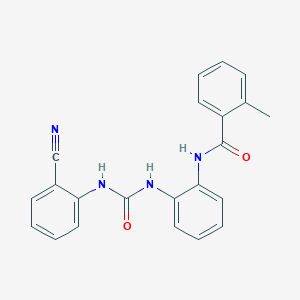

![N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2500670.png)

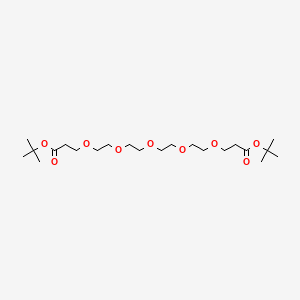


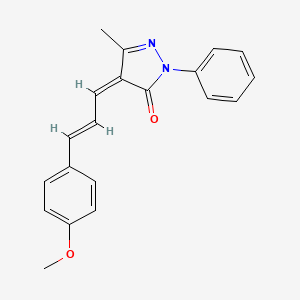
![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)
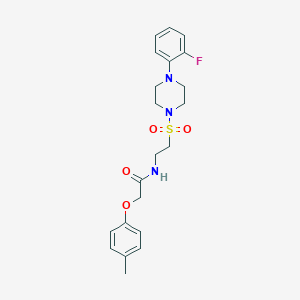
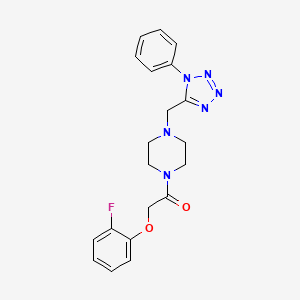
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)
